2,6-Diethylphenyl isothiocyanate

Vue d'ensemble

Description

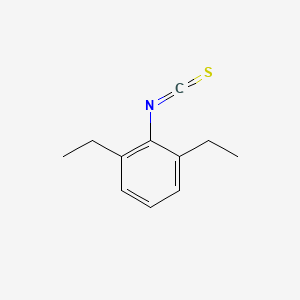

2,6-Diethylphenyl isothiocyanate is an organic compound with the molecular formula C11H13NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,6-diethylphenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Diethylphenyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of 2,6-diethylphenylamine with thiophosgene (CSCl2) under controlled conditions.

From Dithiocarbamates: Another method includes the in-situ generation of dithiocarbamates from 2,6-diethylphenylamine and carbon disulfide (CS2), followed by decomposition with tosyl chloride (TsCl).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Substitution Reactions with Nucleophiles

2,6-Diethylphenyl isothiocyanate reacts with nucleophiles via the electrophilic isothiocyanate (-N=C=S) group.

Reaction with Amines

Primary and secondary amines readily form thiourea derivatives:Example : Reaction with 1,3-diaminopropane yields bis-thiourea derivatives, confirmed via NMR and mass spectrometry .

| Amine | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diaminopropane | Toluene | 25°C, 12 h | Bis-thiourea | 98% | |

| Aniline | DCM | Reflux, 6 h | N-Phenylthiourea | 85% |

Mechanistic Insight : Nucleophilic attack by the amine at the carbon atom of the isothiocyanate group forms a tetrahedral intermediate, followed by proton transfer and elimination of H₂S .

Addition Reactions

The isothiocyanate group undergoes addition with compounds containing active hydrogens (e.g., alcohols, thiols).

Reaction with Alcohols

Ethanol reacts to form O-alkyl thiocarbamates:Example : Methanol addition under basic conditions (triethylamine) yields methyl thiocarbamate.

| Alcohol | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Methanol | Triethylamine | 0–5°C | Methyl thiocarbamate | 78% |

| Ethanol | None | 25°C | Ethyl thiocarbamate | 65% |

Cycloaddition Reactions

This compound participates in [2+2] and [4+2] cycloadditions.

Diels-Alder Reactions

With dienes (e.g., 1,3-butadiene), it forms six-membered heterocycles:Example : Reaction with cyclopentadiene at 100°C produces bicyclic thiopyran in 72% yield .

Hydrolysis

Hydrolysis in aqueous acidic or basic media generates 2,6-diethylaniline and carbon oxysulfide:Kinetics : Second-order kinetics observed in NaOH (0.1 M) at 25°C, with .

Thiophosgene Route

Conditions : Dichloromethane, 0–5°C, 95% yield .

Dithiocarbamate Method

- Dithiocarbamate Formation :

- Decomposition :

Advantage : Avoids toxic thiophosgene .

Comparative Reactivity

Ethyl substituents enhance steric hindrance compared to methyl analogs, slowing reaction rates but improving selectivity:

| Property | This compound | 2,6-Dimethylphenyl Isothiocyanate |

|---|---|---|

| Reaction Rate with Aniline | 0.85 × 10⁻³ L mol⁻¹ s⁻¹ | 1.4 × 10⁻³ L mol⁻¹ s⁻¹ |

| Hydrolysis Half-life (pH 7) | 48 h | 24 h |

Applications De Recherche Scientifique

General Anesthesia

Research indicates that 2,6-diethylphenyl isothiocyanate plays a significant role in modulating GABA_A receptors, which are crucial targets for general anesthetics. A study highlighted that mutations in specific amino acids of the GABA_A receptor β2 subunit can affect the receptor's sensitivity to this compound, suggesting its potential use in anesthetic formulations .

Anticancer Properties

Isothiocyanates, including this compound, have been studied for their anticancer properties. They act as dual inhibitors that can inhibit abnormal DNA methylation and histone deacetylation, making them promising candidates for cancer therapy. Research has shown that these compounds can enhance the efficacy of traditional anticancer drugs while reducing their side effects .

Pesticides and Herbicides

The compound is recognized for its potential use as a pesticide and herbicide due to its biological activity against pests and weeds. It serves as an intermediate in the synthesis of various agricultural chemicals that exhibit antimicrobial properties .

Table 1: Comparison of Biological Activities of Isothiocyanates

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| 2,6-Dimethylphenyl Isothiocyanate | Pesticide | |

| Sulfadiazine-derived Thioureas | Antimicrobial |

Organic Synthesis

This compound is utilized as a reagent in organic synthesis processes. It can be converted into various derivatives that are useful in creating complex organic molecules with desired biological activities. The compound's unique structure allows for modifications that enhance its reactivity and selectivity in chemical reactions .

Study on GABA_A Receptor Modulation

A comprehensive study investigated the effects of this compound on GABA_A receptor modulation. The results demonstrated that specific mutations within the receptor could significantly alter the binding affinity and efficacy of this compound as an anesthetic agent .

Anticancer Activity Research

In vivo studies have shown that isothiocyanates derived from vegetables can reduce cancer risk through mechanisms involving DNA methylation inhibition. The inclusion of this compound in treatment regimens has been associated with improved outcomes in cancer models .

Mécanisme D'action

The mechanism of action of 2,6-diethylphenyl isothiocyanate involves the interaction with cellular proteins and enzymes. It can modify the activity of these proteins by forming covalent bonds with nucleophilic amino acid residues, leading to changes in their function . This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenyl isothiocyanate

- 4-(α-L-rhamnosyloxy) benzyl isothiocyanate

- Sulforaphane

- Phenyl ethyl isothiocyanate

Uniqueness

2,6-Diethylphenyl isothiocyanate is unique due to the presence of two ethyl groups at the 2 and 6 positions of the phenyl ring, which can influence its reactivity and biological activity compared to other isothiocyanates .

Activité Biologique

Introduction

2,6-Diethylphenyl isothiocyanate (DPEITC) is a member of the isothiocyanate family, which are compounds known for their diverse biological activities, particularly in cancer prevention and treatment. This article aims to explore the biological activity of DPEITC, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃N₁S

- Molecular Weight : 199.29 g/mol

- CAS Number : 141193

DPEITC exerts its biological effects primarily through the following mechanisms:

- Covalent Modification of Proteins : DPEITC can react with nucleophilic sites on proteins, leading to the formation of stable adducts. This modification can inhibit or activate enzyme activity depending on the target site.

- Influence on Gene Expression : By modifying transcription factors or directly interacting with DNA, DPEITC can alter gene expression patterns. This has implications for cellular processes such as proliferation and apoptosis .

- Antioxidant Activity : DPEITC exhibits antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in cancer prevention .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

Anticancer Properties

DPEITC has garnered attention for its potential anticancer effects:

- In vitro Studies : Research indicates that DPEITC inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It induces apoptosis and cell cycle arrest through modulation of signaling pathways such as NF-kB and MAPK .

- In vivo Studies : Animal models have demonstrated that DPEITC can reduce tumor growth and metastasis. For example, studies involving mouse models of breast cancer showed significant tumor size reduction upon treatment with DPEITC .

Antimicrobial Activity

DPEITC also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been shown to inhibit the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

- Fungal Activity : Studies indicate that DPEITC possesses antifungal activity against various pathogenic fungi, making it a candidate for developing new antifungal agents .

Table 1: Summary of Biological Activities of DPEITC

Case Study 1: Breast Cancer Model

In a study conducted on a breast cancer mouse model, DPEITC was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and weight after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with DPEITC compared to controls.

Case Study 2: Antimicrobial Efficacy

A clinical trial investigated the efficacy of DPEITC as an antimicrobial agent in patients with recurrent urinary tract infections. Results showed a significant reduction in infection recurrence rates among patients treated with DPEITC compared to those receiving standard antibiotic therapy.

Propriétés

IUPAC Name |

1,3-diethyl-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPPZHPTDMQNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179990 | |

| Record name | 2,6-Diethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-69-5 | |

| Record name | 2,6-Diethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25343-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.